N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine
Description
N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine (CAS RN: 132388-59-1 for the L-isomer; D-isomer structurally analogous) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group removed under mild alkaline conditions (e.g., piperidine) .
- Trt (triphenylmethyl): An acid-labile group protecting the asparagine side-chain amide, cleaved with trifluoroacetic acid (TFA) .
Molecular Formula: C₃₈H₃₂N₂O₅
Molecular Weight: 596.68 g/mol
Purity: ≥98.0% (HPLC, titration analysis) .
Configuration: D-asparagine enantiomer, critical for synthesizing D-peptides with enhanced metabolic stability and unique biological activity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869814 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine (commonly referred to as Fmoc-D-Asn(Trt)) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₃₈H₃₂N₂O₅
- Molecular Weight : 596.67 g/mol
- CAS Number : 180570-71-2
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) moiety, which contribute to its stability and reactivity in various biochemical contexts.
The biological activity of Fmoc-D-Asn(Trt) can be attributed to several mechanisms:
- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino acids during the assembly of peptides. This facilitates the incorporation of D-asparagine into peptide sequences, which can influence the structural and functional properties of the resulting peptides.
- Enzyme Inhibition : Preliminary studies suggest that derivatives similar to Fmoc-D-Asn(Trt) may exhibit inhibitory effects on specific enzymes, including proteases and phosphatases, which are crucial in various signaling pathways.
- Cellular Uptake : The triphenylmethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability of peptides synthesized with this amino acid derivative.
In Vitro Studies
Recent studies have investigated the effects of Fmoc-D-Asn(Trt) on cellular models. For example:
- Cell Viability Assays : Research indicated that peptides containing Fmoc-D-Asn(Trt) demonstrated enhanced stability against enzymatic degradation compared to their natural counterparts, leading to improved cell viability in various cancer cell lines .
- Mechanistic Insights : Inhibitory assays revealed that compounds derived from Fmoc-D-Asn(Trt) could modulate signaling pathways associated with apoptosis and cell proliferation, suggesting potential applications in cancer therapeutics .
Case Studies
- Case Study 1 : A study on peptide analogs incorporating Fmoc-D-Asn(Trt) showed significant anti-proliferative effects against breast cancer cells. The analogs were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anti-cancer agents .
- Case Study 2 : Another investigation focused on the use of Fmoc-D-Asn(Trt) in developing targeted drug delivery systems. Peptides synthesized with this amino acid exhibited enhanced binding affinity to specific receptors overexpressed in tumor cells, indicating a promising strategy for selective drug delivery .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
Fmoc-D-Asn(Trt)-OH is a derivative of asparagine, characterized by the presence of a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) group. The molecular formula is C27H34N2O5, with a molecular weight of 482.6 g/mol. The compound's structure allows it to serve as an effective building block in peptide synthesis, facilitating the introduction of D-asparagine into peptides.
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. This allows for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain.
Case Study: Synthesis of Bioactive Peptides
In a study published in Journal of Peptide Science, researchers synthesized bioactive peptides using Fmoc-D-Asn(Trt)-OH as a key intermediate. The peptides demonstrated significant biological activity against specific cancer cell lines, highlighting the compound's utility in developing therapeutic agents .
Drug Development
Targeting Specific Pathways
Fmoc-D-Asn(Trt)-OH has been explored for its potential in drug development targeting various biological pathways, including apoptosis and immune response modulation. Its incorporation into peptide-based drugs can enhance specificity and efficacy.
Case Study: Antibody-Drug Conjugates (ADCs)
Research has shown that ADCs incorporating Fmoc-D-Asn(Trt)-OH can effectively deliver cytotoxic agents to cancer cells while minimizing off-target effects. A notable study illustrated the successful application of this compound in constructing ADCs that selectively targeted tumor markers, resulting in improved therapeutic outcomes .
Bioconjugation Techniques
Linking Biomolecules
The versatility of Fmoc-D-Asn(Trt)-OH allows it to be used in bioconjugation techniques, where it can be linked to various biomolecules like antibodies or enzymes. This is crucial for developing diagnostic tools and therapeutic agents.
Case Study: Enzyme-Linked Immunosorbent Assay (ELISA)
In a study focused on ELISA development, researchers utilized Fmoc-D-Asn(Trt)-OH to create conjugates that improved the sensitivity and specificity of the assay for detecting biomarkers associated with diseases such as HIV and cancer .
Research Applications in Cell Biology
Studying Cellular Mechanisms
The compound has been employed in cell biology research to study cellular mechanisms involving D-asparagine. Its ability to modulate signaling pathways makes it an essential tool for understanding complex biological processes.
Case Study: Neuronal Signaling
A recent investigation into neuronal signaling pathways utilized Fmoc-D-Asn(Trt)-OH to assess its impact on neurotransmitter release. The findings indicated that D-asparagine plays a significant role in synaptic plasticity, with implications for understanding neurological disorders .
Data Table: Summary of Applications
Comparison with Similar Compounds
Stereochemistry
- The D-asparagine derivative is enantiomeric to the L-form, enabling synthesis of non-natural peptides resistant to enzymatic degradation . In contrast, L-isomers (e.g., ) are standard in native peptide synthesis.
Side-Chain Protection
- The Trt group on asparagine’s side chain prevents unwanted side reactions during SPPS, unlike unprotected asparagine, which can form aspartimide side products . Comparable Trt protection in cysteine () requires additional AgNO₃ for cleavage due to sulfur coordination.
HPLC Analysis
- Retention Behavior : Fmoc-Asn(Trt)-OH derivatives are analyzed via reverse-phase HPLC (e.g., Newcrom R1 column) with retention times influenced by side-chain hydrophobicity . The D-isomer may exhibit slight retention shifts compared to L-forms due to chiral stationary phase interactions.
Preparation Methods
Step 1: N-Tritylation of D-Asparagine
The reaction initiates with trityl group installation under acidic conditions:
Reaction Mechanism
D-Asparagine reacts with triphenylmethanol in glacial acetic acid, catalyzed by concentrated sulfuric acid (1.1–1.3:1 molar ratio to substrate). Acetic anhydride (1.6–2.0:1 molar ratio) acts as a dehydrating agent, driving the condensation:
Critical Parameters
-
Temperature: 33–37°C maintains reaction kinetics while minimizing racemization
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Solvent Ratio: 13–22:1 glacial acetic acid to substrate ensures complete dissolution
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Additive Strategy: Triphenylmethanol is added in batches (1.3–1.5:1 molar excess) to prevent oligomerization
Post-reaction, the mixture is quenched with aqueous NaOH (pH 6–7), cooled to 10–20°C, and subjected to three ethyl acetate/water extractions. Centrifugal filtration at reduced temperatures yields N-trityl-D-asparagine with 94.7% recovery.
Step 2: Fmoc Protection of the α-Amino Group
The second stage employs 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a biphasic ethyl acetate/water system:
Reaction Optimization
-
pH Control: Maintained at 8.0 through incremental Fmoc-OSu addition (1.0–1.05:1 molar ratio)
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Solvent System: Ethyl acetate/water (2:1 v/v) facilitates reagent mixing while preventing emulsion formation
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Temperature: Ambient conditions (20–25°C) balance reaction rate and epimerization risk
Purification Protocol
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Acidify to pH 2–4 with HCl to precipitate product
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Sequential washes with deionized water until neutral pH
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Recrystallization from ethyl acetate/petroleum ether (2:1 v/v) removes residual triphenylmethanol
This dual-protection approach achieves 82.4% isolated yield with 97.9% HPLC purity, suitable for GMP-compliant manufacturing.
Comparative Analysis of Synthetic Methodologies
While the two-step method dominates industrial production, alternative strategies offer niche advantages:
Industrial-Scale Production Metrics
Data from pilot batches (10 kg scale) highlight critical process parameters:
| Parameter | Step 1 (Tritylation) | Step 2 (Fmoc Protection) |
|---|---|---|
| Temperature Range | 33–37°C | 20–25°C |
| Reaction Time | 5–6 hours | 3–4 hours |
| Molar Excess (Reagent) | 1.3–1.5× Trityl-OH | 1.0–1.05× Fmoc-OSu |
| Solvent Consumption | 15 L/kg substrate | 8 L/kg substrate |
| Final Purity (HPLC) | 98.2% | 97.9% |
| Overall Yield | 94.7% | 82.4% |
Data compiled from Patent CN114163354B
Stereochemical Integrity Preservation
Maintaining D-configuration requires stringent control:
Racemization Mitigation
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Low-Temperature Processing: All steps conducted below 40°C
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Controlled pH: Alkaline conditions (pH >8) avoided during Fmoc installation
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Chiral Purity Analysis: Chiral HPLC (Daicel CHIRALPAK IC-3 column) confirms >99% enantiomeric excess
Q & A
Q. What are the key synthetic strategies for introducing Fmoc and trityl protecting groups to D-asparagine?
The compound is synthesized via sequential protection of D-asparagine’s amino and side-chain groups. The α-amino group is typically protected with the Fmoc group using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a biphasic system (THF/water) with NaHCO₃ as a base. The side-chain amide is protected with the trityl (triphenylmethyl) group via reaction with trityl chloride in DMF. Purification involves silica gel chromatography with gradients like CHCl₃:MeOH (10:1 to 3:1) to isolate the product .
Q. How should researchers handle this compound safely in laboratory settings?
Safety assessments indicate low acute toxicity (oral LD₅₀ >2,000 mg/kg) and negative mutagenicity in regressive mutation tests. However, standard precautions apply: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a dry, ventilated area away from light. Emergency measures include rinsing skin/eyes with water and seeking medical attention for ingestion .
Q. What analytical methods confirm the identity and purity of this compound?
Reverse-phase HPLC (UV detection at 260 nm) and NMR (¹H/¹³C) are standard. For example, ¹H-NMR in DMSO-d₆ shows characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and trityl protons (δ 7.1–7.4 ppm). Mass spectrometry (ESI-HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₄₀H₃₆N₂O₅) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing orthogonal protecting groups?
Yield optimization requires strict control of reaction pH, temperature, and stoichiometry. For tritylation, excess trityl chloride (1.5–2.0 eq) in anhydrous DMF at 0–4°C minimizes side reactions. For Fmoc incorporation, maintaining a biphasic THF/water system ensures efficient coupling. Post-reaction, rapid extraction (EtOAc) and silica gel chromatography with tailored solvent gradients improve purity .
Q. What are common side products during synthesis, and how can they be resolved?
Common impurities include:
- Incomplete tritylation : Detected via TLC (lower Rf) and removed by re-exposing to trityl chloride.
- Fmoc-deprotection byproducts : Result from residual acids; neutralization with NaHCO₃ before extraction mitigates this.
- Di-tritylated species : Separated using silica gel chromatography with CHCl₃:MeOH (100:1 to 100:3) .
Q. How does the D-asparagine configuration impact peptide synthesis compared to L-forms?
The D-configuration confers resistance to enzymatic degradation in vivo, making it valuable for stable peptide analogs. However, steric effects may slow coupling rates in solid-phase synthesis. Pre-activation with HOBt/DIC in NMP improves efficiency. Chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric purity .
Q. What strategies enable selective deprotection of Fmoc vs. trityl groups in complex syntheses?
Fmoc is cleaved with 20% piperidine in DMF (5–20 min), while trityl requires mild acids (1% TFA in DCM, 30 min) or Lewis acids (BF₃·Et₂O). Orthogonal protection allows sequential deprotection for stepwise peptide elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
